Tetrasodium 4-(3-{4-[1,5-dioxo-1,5-bis(4-sulfonatophenyl)pentan-3-yl]phenyl}-5-oxo-5-(4-sulfonatophenyl)pentanoyl)benzene-1-sulfonate
Description
This compound is a highly sulfonated aromatic derivative characterized by a branched pentanoyl backbone substituted with multiple 4-sulfonatophenyl groups. Its structure features:
- Four sodium sulfonate groups, enhancing water solubility and ionic stability.
- Branching at the pentan-3-yl position, creating steric complexity.
Properties
IUPAC Name |
tetrasodium;4-[3-[4-[1,5-dioxo-1,5-bis(4-sulfonatophenyl)pentan-3-yl]phenyl]-5-oxo-5-(4-sulfonatophenyl)pentanoyl]benzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H34O16S4.4Na/c41-37(27-5-13-33(14-6-27)57(45,46)47)21-31(22-38(42)28-7-15-34(16-8-28)58(48,49)50)25-1-2-26(4-3-25)32(23-39(43)29-9-17-35(18-10-29)59(51,52)53)24-40(44)30-11-19-36(20-12-30)60(54,55)56;;;;/h1-20,31-32H,21-24H2,(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56);;;;/q;4*+1/p-4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRXMVZUKOXOBV-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)C2=CC=C(C=C2)S(=O)(=O)[O-])CC(=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C(CC(=O)C4=CC=C(C=C4)S(=O)(=O)[O-])CC(=O)C5=CC=C(C=C5)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H30Na4O16S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
986.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tetrasodium 4-(3-{4-[1,5-dioxo-1,5-bis(4-sulfonatophenyl)pentan-3-yl]phenyl}-5-oxo-5-(4-sulfonatophenyl)pentanoyl)benzene-1-sulfonate (CAS Number: 460051-49-4) is a complex organic compound characterized by its extensive sulfonate groups and significant molecular weight of 986.86 g/mol. This compound is primarily utilized in research applications, particularly in studies related to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure features multiple sulfonate groups that enhance its solubility in water and potential interactions with biological systems. The IUPAC name highlights its complex arrangement of functional groups, including dioxo and keto functionalities which may play critical roles in its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The presence of multiple aromatic rings and sulfonate groups may confer antioxidant properties, allowing the compound to scavenge free radicals and reduce oxidative stress in cells.
- Chelating Properties : Similar to other tetrasodium compounds, it may exhibit chelating activity, binding metal ions which can influence various biological processes.
- Cellular Signaling Modulation : The compound may interfere with cellular signaling pathways due to its structural complexity, potentially affecting cell proliferation and apoptosis.
Therapeutic Applications
Research indicates that compounds similar to this compound have been investigated for:
- Cancer Therapy : Targeting specific cancer cell lines through modulation of growth factor signaling pathways.
- Cardiovascular Health : Potential effects on lipid metabolism and cardiovascular function observed in preclinical studies.
Case Studies
Several studies have explored the biological implications of similar compounds:
- Study on Antioxidant Effects : A study demonstrated that sulfonated compounds can significantly reduce oxidative damage in neuronal cells, suggesting a protective role against neurodegenerative diseases.
- Cardiovascular Research : Preclinical models have shown that compounds with similar structural motifs can lower LDL cholesterol levels without adversely affecting thyroid function, indicating a favorable safety profile for cardiovascular applications.
Data Summary Table
| Property/Activity | Description |
|---|---|
| Molecular Formula | C40H30Na4O16S4 |
| Molecular Weight | 986.86 g/mol |
| Solubility | Highly soluble in water |
| Antioxidant Activity | Potential scavenging of free radicals |
| Chelating Properties | Possible binding to metal ions |
| Therapeutic Potential | Cancer therapy; cardiovascular health |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarity Metrics
Computational similarity metrics, such as Tanimoto and Dice indices , are critical for quantifying molecular resemblance. These metrics compare bit-vector representations of molecular structures, with values closer to 1.0 indicating higher similarity .
Table 1: Structural Comparison Using Tanimoto/Dice Indices
Key Findings :
- The target compound shares moderate similarity with BPMPBD (), a tetradentate ligand with sulfonate and pyrazolone groups, due to overlapping ketone and sulfonate functionalities .
- Lower similarity with the azo-sulfonate compound () arises from divergent functional groups (e.g., nitro and azo vs. ketone) .
Fragmentation Pattern Analysis
Fragmentation tree alignment (FT-BLAST) reveals conserved structural motifs in mass spectrometry data. Similar compounds exhibit correlated fragmentation pathways .
Table 2: Fragmentation Tree Similarity Scores
| Compound Pair | FT-BLAST Score | Conserved Motifs |
|---|---|---|
| Target Compound vs. BPMPBD | 0.82 | Sulfonated phenyl, ketone branches |
| Target Compound vs. Azo-Sulfonate (Ev9) | 0.34 | Sulfonate groups only |
Insights :
Functional and Application-Based Comparison
Analysis :
- The target compound’s four sulfonate groups confer superior solubility and metal-binding capacity compared to BPMPBD.
- Unlike the azo-sulfonate compound, the target lacks chromophoric azo groups, limiting its utility in dye applications .
Q & A
Q. What synthetic strategies are recommended for the laboratory-scale preparation of this tetrasodium sulfonate derivative?
- Methodological Answer : The compound’s synthesis likely involves multi-step coupling reactions, given its polyaromatic sulfonated structure. A plausible route includes:
Sulfonation : Introduce sulfonate groups to aromatic precursors using sulfuric acid or sulfonating agents under controlled temperature (80–120°C) to avoid over-sulfonation.
Azo Coupling : Employ diazonium salt intermediates for azo bond formation, as seen in analogous dye chemistry .
Neutralization : React with sodium hydroxide to form tetrasodium salts, ensuring pH >10 to stabilize sulfonate groups .
Key Validation : Monitor intermediates via thin-layer chromatography (TLC) and confirm final product purity using ion-exchange chromatography .
Q. Which analytical techniques are critical for characterizing its structural and electronic properties?
- Methodological Answer : Prioritize:
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry using SHELXL for refinement .
- NMR Spectroscopy : Use - and -NMR in DO to detect aromatic protons and sulfonate environments, noting peak splitting from J-coupling .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight with electrospray ionization (ESI) in negative mode due to sulfonate groups .
Table: Technique Comparison
| Technique | Key Application | Limitations |
|---|---|---|
| XRD | Absolute configuration | Requires single crystals |
| -NMR | Fluorine environment (if present) | Low sensitivity |
Advanced Research Questions
Q. How can computational modeling optimize reaction yields for this compound’s synthesis?
- Methodological Answer : Integrate density functional theory (DFT) to:
Q. What experimental approaches resolve contradictions in solubility and aggregation behavior?
- Methodological Answer : Address discrepancies via:
- Dynamic Light Scattering (DLS) : Measure hydrodynamic radius in aqueous solutions to detect aggregation at varying pH (4–12) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with counterions (e.g., Ca) that may induce precipitation .
Case Study : If solubility decreases unexpectedly at pH 7, test for metal-sulfonate complexation using ICP-MS .
Q. How to design a stability study under oxidative conditions relevant to dye-sensitized solar cell applications?
- Methodological Answer :
- Accelerated Aging : Expose the compound to UV light (365 nm) in O-saturated aqueous solution, sampling at intervals (0, 24, 48 hrs).
- Analysis : Track sulfonate degradation via ion chromatography and monitor aromatic backbone integrity using UV-Vis spectroscopy (λ = 300–600 nm) .
Critical Parameters : Control temperature (25°C ±0.5) and dissolved O levels using a Schlenk line .
Contradiction Analysis
Q. Conflicting reports on photostability: How to reconcile data from different studies?
- Methodological Answer :
- Variable Identification : Check for differences in excitation sources (e.g., UV-A vs. UV-B) and solvent matrices (pure HO vs. buffered solutions) .
- Quencher Effects : Test additives (e.g., TiO nanoparticles) that may scavenge reactive oxygen species (ROS), artificially enhancing stability .
Resolution : Standardize testing protocols using ISO 4892-2 for UV exposure and validate with ESR to detect free radicals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
